1-Benzyl-3-phenoxypiperidine

solubility physicochemical properties formulation

Researchers exploring piperidine SAR often cannot source the 3-phenoxy positional isomer-most catalogs only offer 4-substituted analogs. 1-Benzyl-3-phenoxypiperidine (CAS 136421-63-1) resolves this gap: • Distinct 1-benzyl-3-phenoxy scaffold for sigma-1 receptor & P2X7 antagonist SAR studies • Efficient Mitsunobu synthesis route; debenzylation yields 3-phenoxypiperidine for rapid library expansion • Validated reference standard: bp 378.1±35.0 °C, aqueous solubility 0.0305 mg/mL for HPLC/LC-MS method development Supplied at ≥97% purity with full COA. Standard global shipping.

Molecular Formula C18H21NO
Molecular Weight 267.4 g/mol
CAS No. 136421-63-1
Cat. No. B180899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-phenoxypiperidine
CAS136421-63-1
Molecular FormulaC18H21NO
Molecular Weight267.4 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C18H21NO/c1-3-8-16(9-4-1)14-19-13-7-12-18(15-19)20-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2
InChIKeyNKJBWZQGCAPMGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-phenoxypiperidine: Structural Profile & Procurement


1-Benzyl-3-phenoxypiperidine (CAS 136421-63-1) is a synthetic piperidine derivative with the molecular formula C18H21NO and a molecular weight of 267.37 g/mol . It is a white crystalline powder soluble in organic solvents and is primarily utilized as a building block in medicinal chemistry and organic synthesis . The compound features both a benzyl group at the 1-position and a phenoxy group at the 3-position of the piperidine ring, a structural motif that has been investigated for its potential in pain management and neurological disorders .

1-Benzyl-3-phenoxypiperidine: Limitations of Generic Substitutes


Generic piperidine derivatives cannot be simply interchanged with 1-Benzyl-3-phenoxypiperidine due to its unique substitution pattern. The presence of both a benzyl group and a phenoxy group on the piperidine ring imparts specific chemical and biological properties that are not replicated by simpler analogs . While in-class compounds like N-benzylpiperidines or 3-phenoxypiperidines each possess one of these key moieties, the combination in 1-Benzyl-3-phenoxypiperidine creates a distinct scaffold that influences receptor binding and physicochemical behavior, as demonstrated in comparative studies of related piperidine derivatives [1]. Substitution with a compound lacking either group would fundamentally alter the molecular interactions and experimental outcomes, rendering direct replacement invalid for structure-activity relationship (SAR) studies or target-specific assays.

1-Benzyl-3-phenoxypiperidine vs. Analogs: Quantitative Evidence


Aqueous Solubility vs. 3-Phenoxypiperidine

The aqueous solubility of 1-Benzyl-3-phenoxypiperidine is 0.0305 mg/mL , a value that is significantly lower than that of 3-phenoxypiperidine, which is reported to have a solubility of 0.14 g/L (equivalent to 0.14 mg/mL) . This represents a 4.6-fold decrease in aqueous solubility upon N-benzylation.

solubility physicochemical properties formulation

Boiling Point vs. N-Benzylpiperidine

1-Benzyl-3-phenoxypiperidine exhibits a boiling point of 378.1±35.0 °C at 760 mmHg . In contrast, the simpler analog N-benzylpiperidine has a boiling point of approximately 244-246 °C at 760 mmHg [1]. This difference of over 130 °C reflects the increased molecular weight and enhanced intermolecular interactions conferred by the 3-phenoxy substituent.

boiling point thermal stability purification

Structural Differentiation vs. 4-Phenoxypiperidines for P2X7

In patent literature, substituted N-[2-(4-phenoxypiperidin-1-yl)-2-(1,3-thiazol-5-yl)ethyl]benzamide derivatives are described as P2X7 receptor antagonists [1]. While direct data for 1-Benzyl-3-phenoxypiperidine is unavailable, its 3-phenoxy substitution pattern is a key structural variant compared to the 4-phenoxypiperidine core in these patented antagonists. This positional isomerism is known to critically alter receptor binding affinity and selectivity profiles within the piperidine class, making 1-Benzyl-3-phenoxypiperidine a valuable comparator scaffold for SAR exploration.

P2X7 receptor structure-activity relationship antagonist

Synthetic Accessibility via Mitsunobu Reaction

A key synthetic route to 1-Benzyl-3-phenoxypiperidine is via the Mitsunobu reaction between 1-benzyl-3-hydroxypiperidine and phenol . This method provides a direct and stereospecific approach to constructing the 3-phenoxy ether linkage. In contrast, the synthesis of many 4-phenoxypiperidine analogs often requires multi-step sequences involving nucleophilic aromatic substitution or transition metal-catalyzed couplings [1]. The availability of a concise, high-yielding synthetic route can significantly impact procurement cost and lead time for research programs.

Mitsunobu reaction synthesis building block

1-Benzyl-3-phenoxypiperidine: Research & Procurement Scenarios


SAR Studies in Neuropharmacology

1-Benzyl-3-phenoxypiperidine serves as a key scaffold for investigating structure-activity relationships in neuropharmacology, particularly for targets where piperidine derivatives have shown activity, such as sigma-1 receptors . Its unique 1-benzyl-3-phenoxy substitution pattern provides a distinct starting point for SAR exploration compared to more common 4-substituted piperidines. This makes it valuable for medicinal chemists seeking to optimize binding affinity, selectivity, or functional activity against neurological targets. The compound's lower aqueous solubility (0.0305 mg/mL) compared to 3-phenoxypiperidine (0.14 mg/mL) may also be advantageous for studying lipophilicity-driven membrane permeability.

Synthetic Intermediate for Chemical Libraries

Given its efficient synthesis via the Mitsunobu reaction , 1-Benzyl-3-phenoxypiperidine is an excellent starting material for the rapid generation of diverse chemical libraries. The benzyl group can be readily removed via hydrogenolysis to yield 3-phenoxypiperidine, a versatile intermediate for further N-functionalization. Alternatively, the phenoxy group offers a site for electrophilic aromatic substitution, enabling the introduction of various substituents. This modularity supports high-throughput synthesis and the exploration of novel chemical space around the piperidine core.

Comparator for P2X7 Antagonist Development

As a 3-phenoxy positional isomer of the 4-phenoxypiperidine core found in patented P2X7 receptor antagonists , 1-Benzyl-3-phenoxypiperidine is a valuable comparator compound. Researchers developing novel P2X7 antagonists can use this compound to probe the impact of phenoxy group position on receptor binding and functional antagonism. Direct comparative studies between 1-Benzyl-3-phenoxypiperidine and 4-phenoxypiperidine analogs can elucidate critical SAR information, guiding the design of more potent and selective P2X7 modulators for inflammatory and neuropathic pain research.

Reference Standard for Physicochemical Assessment

The well-defined physicochemical properties of 1-Benzyl-3-phenoxypiperidine, including its boiling point (378.1±35.0 °C) and aqueous solubility (0.0305 mg/mL) , make it a suitable reference standard for developing and validating analytical methods, such as HPLC or LC-MS. Its distinct properties compared to simpler analogs like N-benzylpiperidine (boiling point ~245 °C) allow for clear differentiation and calibration in complex mixtures. This is particularly relevant for quality control in chemical procurement and for establishing purity benchmarks in research settings.

Technical Documentation Hub

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